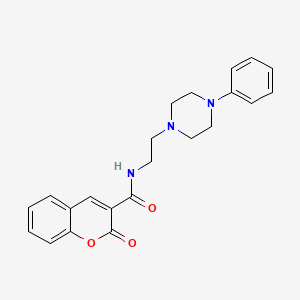![molecular formula C23H18N4O3 B2899885 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034274-08-1](/img/structure/B2899885.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide” is a complex organic compound. It contains a xanthene group, which is a tricyclic system consisting of two benzene rings bridged by a pyran ring . It also contains a 1,2,3-triazine ring, which is a six-membered aromatic ring containing three nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings followed by their coupling. The exact method would depend on the specific substituents and their positions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The xanthene and triazine rings are both aromatic and would contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific substituents and their positions. The xanthene and triazine rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents and their positions. As an organic compound, it would likely be insoluble in water but soluble in organic solvents .科学研究应用
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. This compound has also been shown to have anti-inflammatory properties and has been studied for its potential use in inflammatory diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
作用机制
Target of Action
The primary target of the compound N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide, also known as N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-9H-xanthene-9-carboxamide, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic function.
Mode of Action
The compound interacts with AChE, inhibiting its activity . Docking studies have shown that the compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE. This can lead to enhanced cholinergic function, which may be beneficial in conditions such as Alzheimer’s disease, where there is a deficiency of acetylcholine .
实验室实验的优点和局限性
One advantage of using N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurological diseases. However, this compound is a relatively new compound and its long-term safety and efficacy have not been fully established. Additionally, this compound is a complex molecule that requires specialized equipment and expertise for synthesis and purification.
未来方向
There are a number of future directions for research on N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for this compound in these diseases. Another area of interest is the potential use of this compound in the treatment of inflammatory diseases. Studies are needed to determine the efficacy of this compound in animal models of these diseases and to establish its safety and efficacy in human clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets for the development of new therapeutic agents.
合成方法
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide involves the reaction of 9H-xanthene-9-carboxylic acid with 2-chloroethylamine hydrochloride, followed by the reaction with 2-amino-4-oxobenzo[d][1,2,3]triazine. The final product is obtained after purification by column chromatography.
安全和危害
属性
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c28-22(24-13-14-27-23(29)15-7-1-4-10-18(15)25-26-27)21-16-8-2-5-11-19(16)30-20-12-6-3-9-17(20)21/h1-12,21H,13-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQVILWYCHNMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C(=O)C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2899806.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2899809.png)




![5-amino-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2899819.png)


![1-(5-Chloro-2-methoxyphenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2899824.png)
![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2899825.png)
